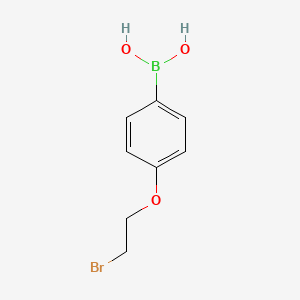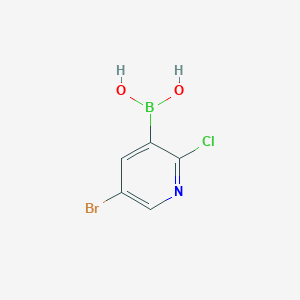
(2-methyl-2H-indazol-5-yl)boronic acid
Übersicht
Beschreibung
“(2-methyl-2H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 175.98 .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with ethyl 5-bromoisoxazole-3-carboxylate in the presence of a 2nd generation xphos precatalyst and Cs2CO3 . The reaction mixture is stirred at 90°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen . The specific arrangement of these atoms gives the compound its unique properties.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted boiling point of 430.8±37.0 °C and a predicted density of 1.27±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Molecular Structure and Resonance States
(2-methyl-2H-indazol-5-yl)boronic acid and related molecules like 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) exhibit unique molecular properties. For instance, 4M1HI5BA shows different resonance states under variable temperatures, a phenomenon explored using nuclear magnetic resonance (NMR) spectroscopy. Such molecules demonstrate shifts in molecular symmetry as hydrogen atoms move throughout the molecule (Dikmen, 2018).
2. Vibrational Spectra and Crystal Structure
Research involving the crystal structure and vibrational spectra of these molecules contributes to a deeper understanding of their physical properties. This includes studies using Raman, FT-IR, and XRD spectroscopic methods, alongside quantum chemical calculations, to analyze molecular conformations and vibrational properties (Dikmen, 2017).
3. Responsive Polymer Applications
Boronic acid-functionalized polymers, such as those incorporating this compound, are notable for their responsiveness to pH and sugar concentrations. These properties make them suitable for applications like responsive membranes, drug delivery, and sensor materials. Research in this area focuses on optimizing polymerization techniques to expand the use of boronic acid in various applications (Vancoillie et al., 2016).
4. Catalysis in Organic Chemistry
Boronic acids, including derivatives of this compound, play a vital role in catalyzing organic reactions. Their unique chemical properties enable the catalysis of diverse reactions, such as the aza-Michael addition, which is significant for producing densely functionalized cyclohexanes (Hashimoto et al., 2015).
5. Boronic Acid Synthesis and Applications
The synthesis and application of boronic acids, including this compound derivatives, are crucial in medicinal chemistry and diagnostics. Advances in synthesis methods, like the facile transesterification approach, have improved the yield and reduced the complexity of producing these compounds (Hinkes & Klein, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including (2-methyl-2h-indazol-5-yl)boronic acid, are commonly used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the boron atom in the this compound forms a bond with a transition metal, typically palladium . This bond formation facilitates the coupling reaction, leading to the creation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules, which may have various effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its role in Suzuki-Miyaura coupling reactions can be affected by the presence of other reactants and the specific conditions of the reaction .
Eigenschaften
IUPAC Name |
(2-methylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNWFZDGOYSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657108 | |
| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952319-71-0 | |
| Record name | B-(2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952319-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




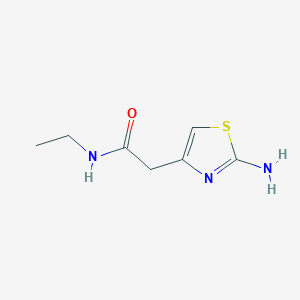

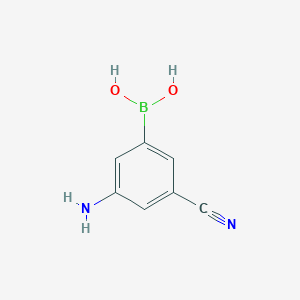

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
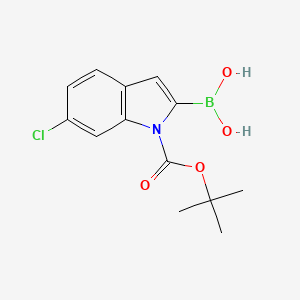
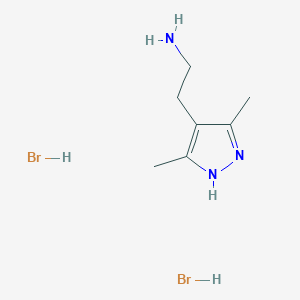
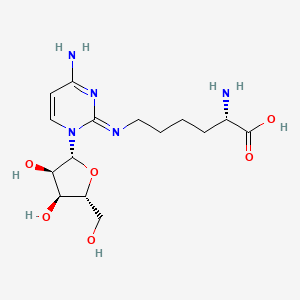
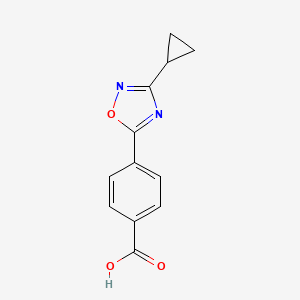
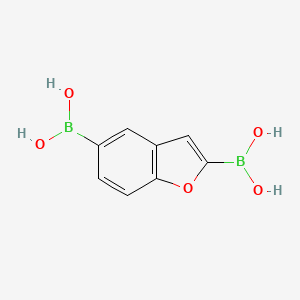
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
